molecular formula C8F12O B13420830 2,3,4,5-Tetra(trifluoromethyl)furane CAS No. 67705-05-9

2,3,4,5-Tetra(trifluoromethyl)furane

Katalognummer: B13420830
CAS-Nummer: 67705-05-9
Molekulargewicht: 340.07 g/mol
InChI-Schlüssel: JWLJCRKZSYFANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetra(trifluoromethyl)furane is a highly fluorinated furan derivative with the molecular formula C8F12O. This compound is characterized by the presence of four trifluoromethyl groups attached to the furan ring, making it a unique and highly fluorinated organic molecule. The compound is known for its stability and unique chemical properties, which make it of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra(trifluoromethyl)furane typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the selective introduction of trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetra(trifluoromethyl)furane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetra(trifluoromethyl)furane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetra(trifluoromethyl)furane involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5-Tetra(trifluoromethyl)furane is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various advanced applications .

Eigenschaften

CAS-Nummer

67705-05-9

Molekularformel

C8F12O

Molekulargewicht

340.07 g/mol

IUPAC-Name

2,3,4,5-tetrakis(trifluoromethyl)furan

InChI

InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17

InChI-Schlüssel

JWLJCRKZSYFANA-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.